molecular formula C20H14BrClN2O2S B11563249 O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate

Cat. No.: B11563249
M. Wt: 461.8 g/mol
InChI Key: SBIXZFQVTKLHKX-UHFFFAOYSA-N
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Description

O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both chlorophenyl and bromophenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenyl isothiocyanate with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and thiols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, and thiols, depending on the reaction conditions and reagents used.

Scientific Research Applications

O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Lysine compound with 4-(2’,4’-di-F-(1,1’-bi-ph)-4-yl)-2-me-4-oxobutanoic acid:

Uniqueness

O-{4-[(2-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate is unique due to its specific combination of chlorophenyl and bromophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H14BrClN2O2S

Molecular Weight

461.8 g/mol

IUPAC Name

O-[4-[(2-chlorophenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate

InChI

InChI=1S/C20H14BrClN2O2S/c21-14-7-9-15(10-8-14)23-20(27)26-16-11-5-13(6-12-16)19(25)24-18-4-2-1-3-17(18)22/h1-12H,(H,23,27)(H,24,25)

InChI Key

SBIXZFQVTKLHKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC(=S)NC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

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